Methyl 2-(6-aminonaphthalen-2-yl)acetate
Description
Methyl 2-(6-aminonaphthalen-2-yl)acetate is a naphthalene derivative featuring an amino group at the 6-position and a methyl ester at the 2-position. The amino group enhances hydrogen-bonding capabilities, while the ester moiety contributes to its hydrophobicity and versatility in synthetic transformations.
Properties
IUPAC Name |
methyl 2-(6-aminonaphthalen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAVOOXFRSYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261470-65-8 | |
| Record name | methyl 2-(6-aminonaphthalen-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-aminonaphthalen-2-yl)acetate typically involves the reaction of 2-naphthylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-naphthylamine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-aminonaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Methyl 2-(6-aminonaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-aminonaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares Methyl 2-(6-aminonaphthalen-2-yl)acetate with key analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences in Properties and Reactivity
- Hydrogen Bonding and Supramolecular Interactions: The amino group in this compound enables strong intra- and intermolecular hydrogen bonds, unlike the methoxy or methyl groups in analogs like 2-(6-methoxynaphthalen-2-yl)acetic acid or Methyl 2-(6-methylpyridin-2-yl)acetate . In contrast, Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms O–H⋯N hydrogen bonds and π-π stacking due to its tetrazole and hydroxyl groups .
- Reactivity: The electron-donating amino group in the target compound activates the naphthalene ring for electrophilic substitution, whereas the electron-withdrawing tetrazole in or carboxylic acid in deactivates the aromatic system. Allyl esters (e.g., ) exhibit higher reactivity in radical or nucleophilic reactions compared to methyl esters.
Applications :
Biological Activity
Methyl 2-(6-aminonaphthalen-2-yl)acetate is an organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with related compounds, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with an amino group at the 6-position and an ester group (methyl acetate). The presence of these functional groups is significant for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a substrate for specific enzymes, facilitating nucleophilic substitution reactions and participating in metabolic pathways.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing its interaction with proteins and nucleic acids.
- Reactive Intermediate Formation : The ester moiety can undergo hydrolysis, leading to reactive intermediates that may influence cellular processes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of naphthalene compounds, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Anticancer Properties
Recent investigations highlight the potential anticancer effects of this compound. It has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound could significantly reduce cell viability in various cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-435 | 19 |
| Related Compound A | MDA-MB-435 | 25 |
| Related Compound B | HeLa | 15 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The CCK-8 assay revealed that this compound exhibited dose-dependent cytotoxicity against various cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies
- Study on Anticancer Activity : A recent study assessed the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations ranging from 5 to 30 µM, highlighting its potential application in treating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(4-amino-naphthalen-1-yl)acetate | Structure | Moderate anticancer activity |
| Methyl 3-amino-naphthalene acetate | Structure | Low antimicrobial activity |
The position of substituents on the naphthalene ring significantly influences the biological activity of these compounds, with Methyl 2-(6-amino-naphthalen-2-yl)acetate showing enhanced efficacy in both antimicrobial and anticancer assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
